molecular formula C12H8N2O2 B11891621 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one CAS No. 102995-76-6

5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one

Cat. No.: B11891621
CAS No.: 102995-76-6
M. Wt: 212.20 g/mol
InChI Key: JTCFIMFXVOHMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one is an organic compound that features a furan ring fused to a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminonicotinic acid with furfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired naphthyridinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, often using halogens or nitro groups as substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced naphthyridinone derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to altered gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-furfurylamine: Known for its pharmaceutical activity.

    2-(Furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid: Used in medicinal chemistry for its biological properties.

    2-(Furan-2-yl)methanethiol: Noted for its strong odor and use in flavoring.

Uniqueness

5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

102995-76-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

5-(furan-2-yl)-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C12H8N2O2/c15-11-4-3-8-9(14-11)5-6-13-12(8)10-2-1-7-16-10/h1-7H,(H,14,15)

InChI Key

JTCFIMFXVOHMDX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=CC3=C2C=CC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.